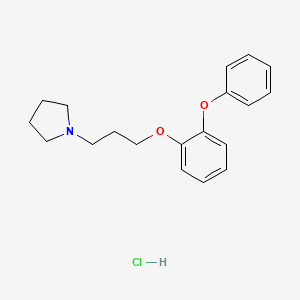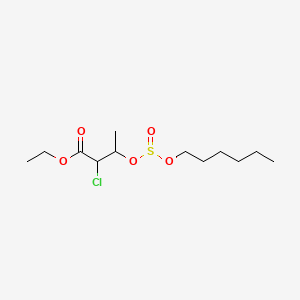
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate is an organic compound with a complex structure that includes a chloro group, a hexoxy group, and a sulfinyloxy group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-hexoxysulfinyloxybutanoate typically involves multiple steps, starting with the preparation of the butanoate backbone and subsequent introduction of the chloro, hexoxy, and sulfinyloxy groups. Common reagents used in these reactions include ethyl chloroformate, hexanol, and sulfinyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyloxy group can be oxidized to form sulfonates.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyloxy group can yield sulfonates, while substitution of the chloro group can produce a variety of substituted butanoates.
Scientific Research Applications
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-chloro-3-hexoxysulfinyloxybutanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and sulfinyloxy groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. The hexoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 2-chloro-3-hexoxysulfinyloxybutanoate can be compared with other similar compounds such as:
Ethyl 2-chloro-3-hydroxybutanoate: This compound lacks the hexoxy and sulfinyloxy groups, resulting in different chemical properties and reactivity.
Ethyl 2-chloro-3-oxobutanoate: The presence of a keto group instead of the sulfinyloxy group leads to different applications and reactivity.
Ethyl 4-chloro-3-hydroxybutanoate:
Properties
CAS No. |
25600-80-0 |
|---|---|
Molecular Formula |
C12H23ClO5S |
Molecular Weight |
314.83 g/mol |
IUPAC Name |
ethyl 2-chloro-3-hexoxysulfinyloxybutanoate |
InChI |
InChI=1S/C12H23ClO5S/c1-4-6-7-8-9-17-19(15)18-10(3)11(13)12(14)16-5-2/h10-11H,4-9H2,1-3H3 |
InChI Key |
LAYWVHZTHSKSHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)OC(C)C(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
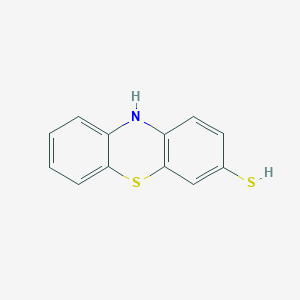
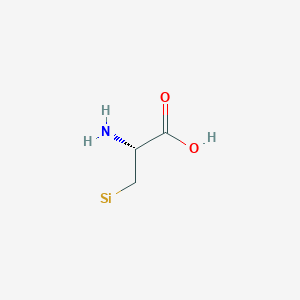
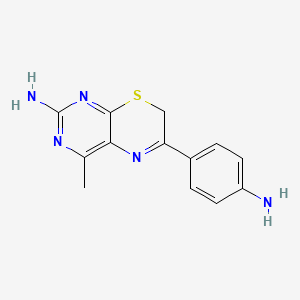
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
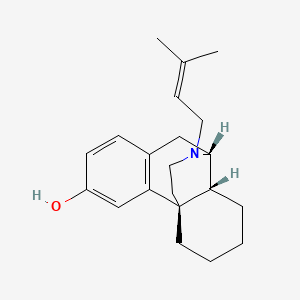

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)
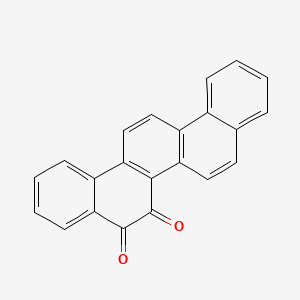

![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
